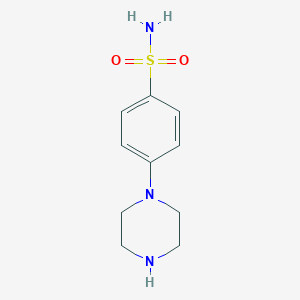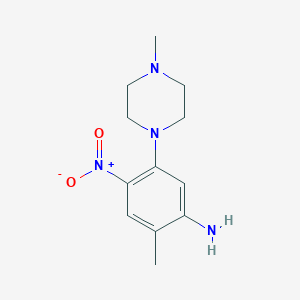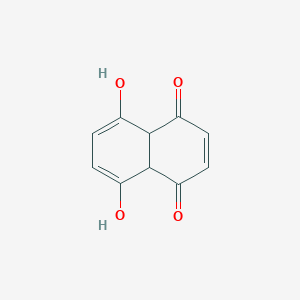
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione, also known as lawsone, is a natural dye found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a traditional dye for hair, skin, and nails. However, in recent years, lawsone has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.
作用機序
The exact mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is not fully understood. However, it is believed that 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and Nrf2 pathway. Lawsone has also been shown to interact with DNA and induce oxidative stress, leading to DNA damage and cell death.
生化学的および生理学的効果
Lawsone has been shown to possess various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. Lawsone has also been shown to scavenge free radicals and protect against oxidative stress. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
実験室実験の利点と制限
Lawsone has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is stable under various conditions and can be stored for extended periods. However, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can undergo auto-oxidation, leading to the formation of various by-products, which can interfere with experimental results.
将来の方向性
There are several future directions for 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione research. One area of interest is the development of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione-based natural photosensitizers for photodynamic therapy. Another area of interest is the investigation of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can be used as a probe to study DNA damage and repair mechanisms. Further research is needed to fully understand the mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione and its potential applications in various fields.
In conclusion, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is a natural dye found in the leaves of the henna plant that has gained attention in the scientific community for its potential applications in medicine and biotechnology. It possesses anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential use as a natural photosensitizer in photodynamic therapy. Lawsone has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in various fields.
合成法
Lawsone can be extracted from the leaves of the henna plant using various solvents, such as ethanol or methanol. However, the yield of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione from the plant is relatively low, and the extraction process can be time-consuming. Therefore, several synthetic methods have been developed to produce 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in larger quantities. One of the most commonly used methods is the oxidation of 2-hydroxy-1,4-naphthoquinone with lead dioxide or potassium permanganate.
科学的研究の応用
Lawsone has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Lawsone has also been investigated for its potential use as a natural photosensitizer in photodynamic therapy for cancer treatment. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been used as a probe to study DNA damage and repair mechanisms.
特性
CAS番号 |
887574-80-3 |
|---|---|
製品名 |
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
5,8-dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,9-12H |
InChIキー |
YBSPYLIZIRGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
正規SMILES |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



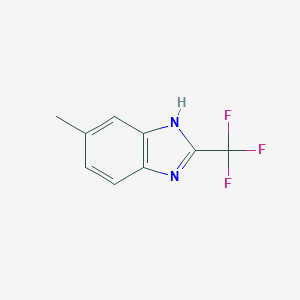
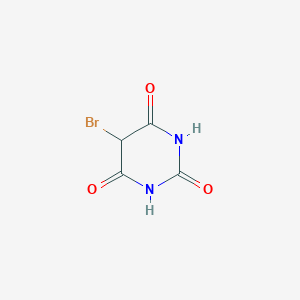
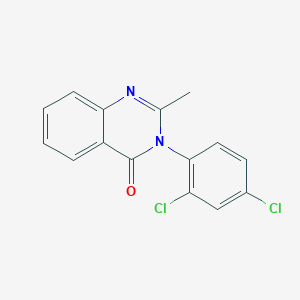
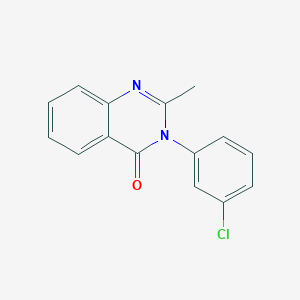
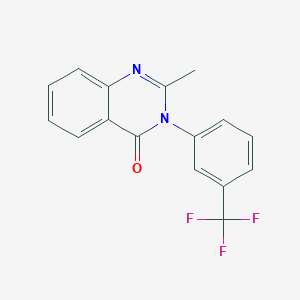





![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)

